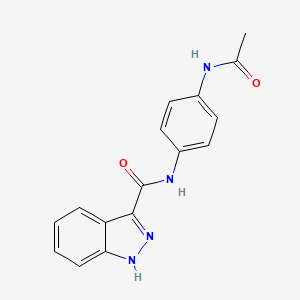

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-acetamidophenyl)propanamide” is a chemical compound . “4-Acetamidophenol”, also known as Acetaminophen or Paracetamol, is a synthetic non-opioid derivative of p-aminophenol and a basic bioactive molecule in numerous pharmaceutical preparations for the treatment of colds and flu .

Synthesis Analysis

The synthesis of Acetaminophen involves the reaction of 4-aminophenol with acetic anhydride in the presence of pyridine to produce 4-acetamidophenyl acetate . The reaction takes place according to the mechanism of nucleophilic addition in which the nitrogen atom of the p-aminophenol as a nucleophile attacks a carbonyl group of acetic anhydride forms an intermediate which undergoes further elimination of the acetate anion .

Molecular Structure Analysis

The molecular structure of “N-(4-acetamidophenyl)propanamide” is represented by the molecular formula C11H14N2O2 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Acetaminophen illustrate the electrophilic reactivities of carbonyls . The reaction involves the formation of an intermediate 4-acetamidophenyl acetate .

Physical And Chemical Properties Analysis

The molecular weight of “N-(4-acetamidophenyl)propanamide” is 206.24 g/mol .

科学的研究の応用

Synthetic Routes and Chemical Properties

Compounds like 1,2,3-triazoles, which share similar heterocyclic characteristics with indazole derivatives, are key scaffolds in drug discovery and bioconjugation. They exhibit diverse applications in pharmaceutical chemistry, material science, and solid-phase organic synthesis. The Click synthesis method, involving the copper(I) catalyzed azide-alkyne cycloaddition, highlights the utility of these compounds in creating biologically active molecules with high selectivity and yield (Kaushik et al., 2019). This approach's efficiency and versatility suggest that N-(4-acetamidophenyl)-1H-indazole-3-carboxamide could be synthesized and modified through similar routes for various scientific applications.

Therapeutic Applications

Indazole derivatives have been extensively studied for their wide variety of biological activities, which include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds form the basis for developing novel therapeutic agents, highlighting the pharmaceutical relevance of indazole-based structures (Ferreira et al., 2013). Considering the similarity in the core structure, N-(4-acetamidophenyl)-1H-indazole-3-carboxamide might also possess promising therapeutic potentials, warranting further investigation into its pharmacological applications.

Environmental and Analytical Chemistry

Advanced Oxidation Processes (AOPs) are used to treat acetaminophen (ACT) from aqueous mediums, indicating the relevance of related compounds in environmental chemistry. The degradation pathways and by-products, including various organic acids and derivatives, reveal the complex interactions and transformations these compounds undergo in the environment (Qutob et al., 2022). This suggests that N-(4-acetamidophenyl)-1H-indazole-3-carboxamide could be studied for its environmental fate, degradation, and potential use in water treatment technologies.

作用機序

The exact mechanism of action of Acetaminophen remains unclear. It is historically categorized along with nonsteroidal anti-inflammatory drugs (NSAIDs) due to its inhibition of the cyclooxygenase (COX) pathways . Acetaminophen may inhibit the COX pathway in the central nervous system (CNS) but not in peripheral tissues .

Safety and Hazards

特性

IUPAC Name |

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-10(21)17-11-6-8-12(9-7-11)18-16(22)15-13-4-2-3-5-14(13)19-20-15/h2-9H,1H3,(H,17,21)(H,18,22)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKXKORUXBQXFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione](/img/structure/B2355630.png)

![Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate](/img/structure/B2355631.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)

![[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine](/img/structure/B2355637.png)

![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)

![1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2355644.png)

![4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2355648.png)